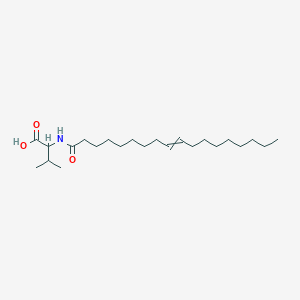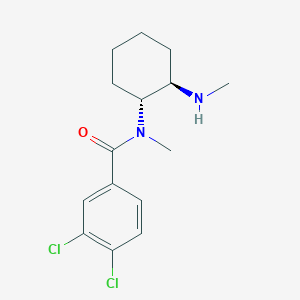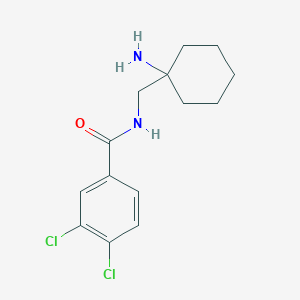
2-Chloroethcathinone (hydrochloride)
Overview
Description
2-Chloroethcathinone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone . It has a molecular formula of C11H15Cl2NO and a molecular weight of 248.15 g/mol . The IUPAC name for this compound is 1-(2-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride .
Molecular Structure Analysis
The molecular structure of 2-Chloroethcathinone (hydrochloride) can be represented by the InChI code: InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H . The Canonical SMILES representation is CCNC(C)C(=O)C1=CC=CC=C1Cl.Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloroethcathinone (hydrochloride) include a molecular weight of 248.15 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The exact mass is 247.0530695 g/mol, and the monoisotopic mass is also 247.0530695 g/mol . The topological polar surface area is 29.1 Ų .
Scientific Research Applications
Spectroscopic and Crystallographic Characterization
2-Chloroethcathinone hydrochloride has been characterized through various spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography have been used to determine its chemical structure and purity, as demonstrated in the analysis of seized drug samples (Kuś et al., 2016).
High-Throughput Sensing in Forensic Applications
Carbon dots functionalized papers have been developed for the high-throughput sensing of 4-chloroethcathinone and its analogues, demonstrating potential for field use in forensic science and drug detection. This sensing system is capable of detecting cathinones, including 2-Chloroethcathinone, at crime scenes (Yen et al., 2019).
Forensic Drug Analysis
2-Chloroethcathinone hydrochloride is relevant in forensic drug analysis for identifying and differentiating it from other similar substances. Techniques such as gas chromatography-mass spectrometry and liquid chromatography-diode array detector have been utilized for this purpose (Cheng & Wong, 2019).
Identification and Characterization in Seized Substances
Studies involving the identification and characterization of 2-Chloroethcathinone hydrochloride in seized substances have been conducted, using various analytical methods like nuclear magnetic resonance spectroscopy and chromatography. These studies play a crucial role in the analysis of novel psychoactive substances in law enforcement and public health contexts (Nycz et al., 2016).
Analytical Techniques in Substance Differentiation
Advanced analytical techniques, including canonical discriminant analysis and multivariate analysis, have been developed for the differentiation of synthetic cathinone isomers, including 2-Chloroethcathinone hydrochloride. These methods are significant in forensic chemistry for accurately distinguishing between structurally similar compounds (Liliedahl & Davidson, 2021).
Mechanism of Action
Target of Action
Synthetic cathinones, the group to which this compound belongs, are known to act as psychostimulants by elevating extracellular levels of monoaminergic neurotransmitters .
Mode of Action
Synthetic cathinones are known to increase the levels of monoaminergic neurotransmitters in the extracellular space, suggesting that they may interact with monoamine transporters .
Biochemical Pathways
Synthetic cathinones are known to influence the monoaminergic system, which includes the dopaminergic, serotonergic, and noradrenergic pathways .
Result of Action
Synthetic cathinones are known to stimulate spontaneous locomotor activity and motor performance in mice .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Chloroethcathinone (hydrochloride) is not well-understood
This compound is primarily used for research and forensic applications .
Biochemical Analysis
Biochemical Properties
It is known that cathinones such as 2-Chloroethcathinone (hydrochloride) act as central nervous system stimulants . They increase the concentration of monoaminergic neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the synaptic cleft . This is achieved by inhibiting the reuptake of these neurotransmitters into the pre-synaptic neuron .
Cellular Effects
Similar cathinones have been shown to stimulate spontaneous locomotor activity in animal models . This suggests that 2-Chloroethcathinone (hydrochloride) may have a similar effect on cellular processes related to motor function and neurotransmission .
Molecular Mechanism
It is known that cathinones like 2-Chloroethcathinone (hydrochloride) inhibit the reuptake of monoaminergic neurotransmitters, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action and increased stimulation of post-synaptic neurons .
Temporal Effects in Laboratory Settings
It has been suggested that the effects of similar cathinones emerge and intensify after prolonged incubation .
Dosage Effects in Animal Models
Similar cathinones have been shown to stimulate locomotor activity in a dose-dependent manner .
Metabolic Pathways
It is known that cathinones are metabolized in the liver, with cytochrome P450 enzymes playing a significant role in their biotransformation .
Transport and Distribution
Similar cathinones are known to cross the blood-brain barrier and distribute within the central nervous system .
Subcellular Localization
The subcellular localization of 2-Chloroethcathinone (hydrochloride) is not well known. As a lipophilic compound, it is likely to diffuse across cell membranes and distribute throughout the cell .
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(ethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOQLMSNDDSORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342538 | |
| Record name | 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879660-23-8 | |
| Record name | 1-(2-Chlorophenyl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)
![(2S)-2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid](/img/structure/B593687.png)


![N-[[1-[(4-fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593691.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]- (](/img/no-structure.png)
![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)




![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)
